molecular formula C14H15NO4S B2359274 3-Ethenylsulfonyl-N-(3-methyl-1-benzofuran-5-yl)propanamide CAS No. 2224314-83-2

3-Ethenylsulfonyl-N-(3-methyl-1-benzofuran-5-yl)propanamide

Cat. No.: B2359274
CAS No.: 2224314-83-2
M. Wt: 293.34
InChI Key: QZZVGYKINHBDIN-UHFFFAOYSA-N
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Description

3-Ethenylsulfonyl-N-(3-methyl-1-benzofuran-5-yl)propanamide is a complex organic compound that features a benzofuran ring, a sulfonyl group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethenylsulfonyl-N-(3-methyl-1-benzofuran-5-yl)propanamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents such as sulfonyl chlorides in the presence of a base.

    Amide Formation: The final step involves the formation of the amide linkage through a reaction between an amine and a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-Ethenylsulfonyl-N-(3-methyl-1-benzofuran-5-yl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran ring or the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with biological activity.

    Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

    Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It might be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-Ethenylsulfonyl-N-(3-methyl-1-benzofuran-5-yl)propanamide would depend on its specific application. In a biological context, the compound might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzofuran ring and sulfonyl group could play key roles in these interactions, influencing the compound’s affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Benzofuran Derivatives: Compounds such as 2-methylbenzofuran and 5-chlorobenzofuran share the benzofuran core structure but differ in their substituents.

    Sulfonyl Amides: Compounds like sulfonylureas and sulfonamides have similar sulfonyl and amide functionalities but differ in their overall structure.

Uniqueness

3-Ethenylsulfonyl-N-(3-methyl-1-benzofuran-5-yl)propanamide is unique due to the combination of its benzofuran ring, sulfonyl group, and amide linkage. This unique structure may confer specific properties, such as enhanced stability or specific biological activity, that are not present in similar compounds.

Properties

IUPAC Name

3-ethenylsulfonyl-N-(3-methyl-1-benzofuran-5-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO4S/c1-3-20(17,18)7-6-14(16)15-11-4-5-13-12(8-11)10(2)9-19-13/h3-5,8-9H,1,6-7H2,2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZZVGYKINHBDIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC2=C1C=C(C=C2)NC(=O)CCS(=O)(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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